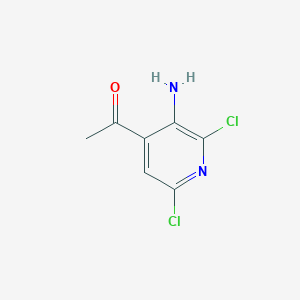

1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-amino-2,6-dichloropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c1-3(12)4-2-5(8)11-7(9)6(4)10/h2H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASUBHNCBPDOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC(=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651729 | |

| Record name | 1-(3-Amino-2,6-dichloropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912772-91-9 | |

| Record name | 1-(3-Amino-2,6-dichloropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(3-amino-2,6-dichloropyridin-4-yl)ethanone, a valuable substituted pyridine derivative for research and development in pharmaceuticals and materials science. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring reliability and reproducibility. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, owing to their versatile reactivity and ability to engage in a wide range of biological interactions. The target molecule, this compound, is a highly functionalized pyridine ring system. The presence of amino, acetyl, and chloro substituents provides multiple points for further chemical modification, making it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications or advanced material properties. The strategic placement of these functional groups allows for the exploration of diverse chemical space in drug discovery programs and the development of specialized polymers and other materials.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of this compound is best achieved through a multi-step approach commencing with a readily available starting material. The retrosynthetic analysis reveals a pathway that sequentially introduces the required functional groups onto a 2,6-dichloropyridine core.

The chosen forward synthesis involves three key transformations:

-

Nitration: Introduction of a nitro group at the 3-position of 2,6-dichloropyridine.

-

Reduction: Conversion of the nitro group to a primary amine.

-

Directed ortho-Metalation and Acylation: Regioselective introduction of the acetyl group at the 4-position, directed by the amino group.

This strategy is advantageous as it utilizes the directing effects of the substituents to control the regiochemistry of each step, thereby maximizing the yield of the desired product.

Overall Synthetic Workflow

The synthetic pathway from 2,6-dichloropyridine to the target compound is illustrated below.

Caption: Overall synthetic route to this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

Rationale: The nitration of 2,6-dichloropyridine is an electrophilic aromatic substitution. The strong electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring, necessitating harsh reaction conditions. The substitution occurs preferentially at the 3-position, which is the least deactivated position.

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (80 mL).

-

Cool the sulfuric acid to 0 °C in an ice bath.

-

Slowly add 2,6-dichloropyridine (7.4 g, 0.05 mol) to the stirred sulfuric acid, maintaining the temperature below 10 °C.

-

Once the 2,6-dichloropyridine has dissolved, add potassium nitrate (10.1 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.[1]

-

After the addition is complete, slowly warm the reaction mixture to 120 °C and maintain this temperature for 10 hours.[1]

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Collect the resulting white precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Dry the solid under vacuum to yield 2,6-dichloro-3-nitropyridine.

| Parameter | Value |

| Yield | ~80%[1] |

| Appearance | White solid |

| Melting Point | 61-63 °C[1] |

Step 2: Synthesis of 3-Amino-2,6-dichloropyridine

Rationale: The reduction of the nitro group to a primary amine can be achieved using various reducing agents. A common and effective method is the use of a metal in an acidic medium, such as iron in acetic acid. This method is generally selective for the nitro group in the presence of other reducible functional groups like chloro substituents.

Procedure:

-

In a round-bottom flask, suspend 2,6-dichloro-3-nitropyridine (from the previous step) in glacial acetic acid.

-

Add iron powder to the suspension with stirring.

-

Heat the reaction mixture to a moderate temperature (e.g., 45-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and pour it into water.

-

Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate, until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-amino-2,6-dichloropyridine.

| Parameter | Value |

| Yield | High |

| Appearance | Solid |

| CAS Number | 62476-56-6[1][2] |

Step 3: Synthesis of this compound

Rationale: This final step utilizes the principle of directed ortho-metalation (DoM). The amino group in 3-amino-2,6-dichloropyridine acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-4 position by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then quenched with an electrophilic acetylating agent, such as N,N-dimethylacetamide, to introduce the acetyl group with high regioselectivity.

Caption: Mechanism of Directed ortho-Metalation and Acylation.

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-amino-2,6-dichloropyridine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 2.2 equivalents) dropwise via a syringe, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.

-

In a separate flask, prepare a solution of the acetylating agent, such as N,N-dimethylacetamide (1.5 equivalents), in anhydrous THF.

-

Add the solution of the acetylating agent dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

| Parameter | Value |

| CAS Number | 912772-91-9[3] |

| Molecular Formula | C₇H₆Cl₂N₂O[4] |

| Molecular Weight | 205.04 g/mol [4] |

| Appearance | Expected to be a solid |

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules.

Conclusion

This technical guide has outlined a comprehensive and well-supported synthetic route for the preparation of this compound. The described methodology, which involves a three-step sequence of nitration, reduction, and directed ortho-metalation followed by acylation, provides a reliable and regioselective approach to this valuable chemical building block. The detailed experimental protocols and mechanistic insights are intended to facilitate the successful synthesis of this compound in a research and development setting.

References

An In-depth Technical Guide to the Chemical Properties of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone, a substituted pyridine derivative of significant interest in medicinal chemistry. This document delves into its physicochemical characteristics, potential synthetic pathways, reactivity profile, and its emerging role as a valuable building block in the design and discovery of novel therapeutic agents. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and engage in crucial coordination interactions, enabling drugs to effectively bind to biological targets such as enzymes and receptors.[2] By strategically modifying the pyridine core with various functional groups, medicinal chemists can fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[2]

Among the vast landscape of pyridine derivatives, this compound (Figure 1) emerges as a particularly interesting building block. Its unique substitution pattern, featuring an acetyl group, an amino group, and two chlorine atoms, offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the chlorine and acetyl groups, combined with the electron-donating amino group, creates a distinct electronic environment that influences the reactivity of the pyridine ring.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. While comprehensive experimental data for this compound is not extensively published in peer-reviewed literature, a compilation of information from reliable chemical suppliers provides a foundational dataset.

| Property | Value | Source |

| CAS Number | 912772-91-9 | [3] |

| Molecular Formula | C₇H₆Cl₂N₂O | [4] |

| Molecular Weight | 205.04 g/mol | [4] |

| Appearance | White powder | [1] |

| Purity | Typically ≥97% | [4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [4] |

Synthesis and Characterization

Retrosynthetic Analysis and Potential Synthetic Pathways

Hypothetical Synthetic Workflow:

Caption: A potential synthetic pathway to the target molecule.

The key transformation to introduce the acetyl group at the 4-position would likely involve a Friedel-Crafts acylation or a related reaction on a suitable 3-amino-2,6-dichloropyridine precursor. The directing effects of the existing substituents on the pyridine ring would be a critical factor in achieving the desired regioselectivity. The amino group is a strong activating group and an ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects would need to be carefully considered in the design of the synthetic strategy.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not publicly available, the expected spectroscopic features of this compound can be predicted based on its structure. This information is crucial for the identification and characterization of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, likely in the range of 2.0-2.5 ppm. The protons of the amino group would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The aromatic proton on the pyridine ring would appear as a singlet, likely in the downfield region (7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the acetyl group (around 190-200 ppm), the methyl carbon of the acetyl group (around 25-30 ppm), and the carbons of the pyridine ring. The chemical shifts of the ring carbons would be influenced by the attached functional groups.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1670-1690 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (205.04 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is governed by its three key functional groups: the amino group, the acetyl group, and the chloro-substituted pyridine ring. This trifunctional nature makes it a versatile platform for the synthesis of a diverse library of compounds.

Reactivity and Derivatization Workflow:

Caption: Potential sites of reactivity for derivatization.

Reactions at the Amino Group

The primary amino group is a nucleophilic center and can readily undergo a variety of reactions, including:

-

N-Alkylation and N-Arylation: Reaction with alkyl halides or aryl halides (under appropriate catalytic conditions, such as Buchwald-Hartwig amination) can introduce substituents on the amino group.

-

Acylation and Sulfonylation: Treatment with acyl chlorides, anhydrides, or sulfonyl chlorides will form the corresponding amides and sulfonamides, which can be used to modulate the electronic and steric properties of the molecule.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of functional groups.

Reactions at the Acetyl Group

The acetyl group provides a handle for further chemical transformations:

-

Condensation Reactions: The carbonyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This alcohol can then be further functionalized.

-

Alpha-Halogenation: The methyl group of the acetyl moiety can be halogenated under appropriate conditions, providing a site for subsequent nucleophilic substitution.

Reactions involving the Pyridine Ring

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The electron-withdrawing nature of the acetyl group and the nitrogen atom in the ring facilitates these reactions. This allows for the introduction of a wide range of substituents, such as alkoxy, amino, and cyano groups.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known biological activities. Substituted aminopyridines are known to be valuable intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and compounds targeting other enzyme families.[1]

The combination of a dichloropyridine core with an amino and an acetyl group makes this compound a promising starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The potential for diversification at multiple positions allows for the systematic exploration of the structure-activity relationship (SAR) of novel chemical entities. The general classification of this compound as being useful for "healing drugs" by some suppliers, although vague, points towards its potential in the broader pharmaceutical field.[1]

Conclusion

This compound is a strategically important chemical entity with significant potential in the field of medicinal chemistry. Its multifunctional nature, arising from the presence of an amino group, an acetyl group, and a dichlorinated pyridine core, offers a wealth of opportunities for chemical modification and the synthesis of diverse molecular architectures. While a comprehensive body of literature on this specific compound is yet to be established, this technical guide provides a foundational understanding of its chemical properties, potential synthetic strategies, and likely reactivity. As the demand for novel therapeutic agents continues to grow, versatile building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery and development.

References

An In-depth Technical Guide to Afuresertib (GSK2110183): A Potent Pan-Akt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib, also known as GSK2110183, is a potent and orally bioavailable small molecule inhibitor of the serine/threonine protein kinase Akt (protein kinase B).[1][2] As a critical node in the PI3K/Akt/mTOR signaling pathway, Akt plays a central role in regulating cell survival, proliferation, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making Akt an attractive therapeutic target.[2] Afuresertib has demonstrated significant potential in preclinical and clinical studies, showing particular promise in hematological malignancies and solid tumors with activated Akt signaling. This guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental data related to Afuresertib.

Chemical Structure and Physicochemical Properties

Initially, the CAS number 912772-91-9 was investigated, which corresponds to 1-(3-AMINO-2,6-DICHLOROPYRIDIN-4-YL)ETHANONE.[3][4] However, the more extensively studied clinical candidate relevant to Akt inhibition is Afuresertib (GSK2110183).

The chemical structure of Afuresertib is N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide.[5]

Table 1: Physicochemical Properties of Afuresertib (GSK2110183)

| Property | Value | Source |

| Molecular Formula | C18H17Cl2FN4OS | [5] |

| Molecular Weight | 427.3 g/mol | [1][5] |

| IUPAC Name | N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methylpyrazol-5-yl)thiophene-2-carboxamide | [5] |

| Synonyms | GSK2110183, GSK 2110183 | [1][2][5][6] |

| CAS Number | 1047634-63-8 | [5] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action: Targeting the Core of a Pro-Survival Pathway

Afuresertib is a potent, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][7] By binding to the kinase domain, it prevents the phosphorylation of Akt and its downstream substrates, thereby inhibiting the PI3K/Akt signaling pathway.[2] This inhibition leads to the suppression of tumor cell proliferation and the induction of apoptosis.[2]

The inhibitory activity of Afuresertib is highly potent, with Ki values of 0.08 nM, 2 nM, and 2.6 nM for Akt1, Akt2, and Akt3, respectively.[1][7] This potent and pan-Akt inhibitory profile allows Afuresertib to effectively shut down the signaling cascade in cancer cells that are dependent on this pathway for their growth and survival.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. This compound | 912772-91-9 [chemicalbook.com]

- 4. 1-(3-amino-2,6-dichloropyridin-4-yl)ethan-1-one - C7H6Cl2N2O | CSSB00010188159 [chem-space.com]

- 5. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. afuresertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. axonmedchem.com [axonmedchem.com]

Unraveling the Mechanistic Landscape of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone: A Technical Guide for Preclinical Investigation

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile role in the development of targeted therapeutics. While the specific biological activities of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone remain to be fully elucidated in public-domain research, its structural features—a substituted aminopyridine core—suggest a strong potential for interaction with key cellular signaling pathways. This technical guide provides a comprehensive framework for the systematic investigation of its mechanism of action. Drawing on established methodologies and the known biological landscape of related aminopyridine derivatives, we present a series of strategic experimental workflows. This document serves as a roadmap for researchers to rigorously characterize this compound, from initial target identification to the elucidation of its downstream cellular effects, thereby paving the way for its potential development as a novel therapeutic agent.

Introduction: The Aminopyridine Scaffold as a Privileged Structure in Drug Discovery

Aminopyridine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their unique structural properties enable them to interact with a wide array of enzymes and receptors, leading to diverse biological effects.[1] Notably, aminopyridines are recognized as primary blockers of voltage-gated potassium channels in a dose-dependent manner.[1] Furthermore, the aminopyridine core is considered a bioisostere of the purine scaffold, making it a promising framework for the design of kinase inhibitors that compete with ATP for binding.[2] This has led to the successful development of aminopyridine-based drugs targeting various protein kinases involved in oncology and immunology.[1][2][3]

Given the precedent set by structurally related compounds, this compound emerges as a molecule of significant interest for preclinical investigation. Its dichlorinated pyridine ring and amino and acetyl substitutions present a unique chemical entity that warrants a thorough exploration of its biological potential. This guide outlines a logical, multi-tiered approach to systematically uncover its mechanism of action.

Postulated Mechanisms of Action and Investigative Strategies

Based on its structural alerts and the known pharmacology of the aminopyridine class, we can postulate several primary mechanisms of action for this compound. The most prominent hypothesis is its function as a protein kinase inhibitor .

Primary Hypothesis: Inhibition of Protein Kinase Signaling

The aminopyridine scaffold is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors.[2] Numerous aminopyridine derivatives have demonstrated potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Janus Kinase 2 (JAK2), and Cyclin-Dependent Kinases (CDKs).[3][4][5]

A systematic approach to validate this hypothesis involves a tiered screening strategy, beginning with broad profiling and progressing to more specific cellular and functional assays.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 3. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents | Semantic Scholar [semanticscholar.org]

A Strategic Roadmap for Investigating the Biological Activity of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone Derivatives

Abstract

The aminopyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, particularly in oncology. The compound 1-(3-amino-2,6-dichloropyridin-4-yl)ethanone presents a compelling starting point for the development of novel therapeutic agents due to its unique substitution pattern, featuring both electron-donating (amino) and electron-withdrawing (dichloro) groups, along with a reactive acetyl moiety. This technical guide outlines a comprehensive, field-proven strategy for the synthesis, biological evaluation, and mechanistic elucidation of novel derivatives of this core structure. This document is intended for researchers, scientists, and drug development professionals, providing a strategic workflow from initial synthesis to advanced biological characterization.

Introduction: The Rationale for Derivatization

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] Specifically, aminopyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[2][3][4] The core molecule, this compound, offers three key points for chemical modification: the amino group, the acetyl group, and the pyridine ring itself, although the latter is less readily modified. The presence of the acetyl group makes it an ideal candidate for conversion into other functional groups or for use in condensation reactions to build more complex molecular architectures.

This guide proposes a focused, yet versatile, research plan to explore the therapeutic potential of derivatives of this scaffold, with an emphasis on oncology. We will detail plausible synthetic routes, a robust biological screening cascade, and methods for mechanistic investigation.

Proposed Synthetic Strategies

The synthetic approach is designed to generate a diverse library of compounds from the this compound core. The primary focus will be on modifications of the acetyl group to generate two well-established classes of biologically active compounds: chalcones and pyrazoles.[5][6][7][8][9]

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities, including anticancer effects.[7][10][11][12] The synthesis of chalcone derivatives from this compound can be readily achieved through a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[10][13]

Explanatory Note: The choice of a base, such as aqueous sodium hydroxide or potassium hydroxide, is critical for deprotonating the α-carbon of the acetyl group, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration step yields the characteristic chalcone scaffold. The diversity of commercially available aromatic aldehydes allows for the creation of a large library of derivatives with varying electronic and steric properties.

Workflow for Chalcone Synthesis:

Caption: Synthetic workflow for generating chalcone derivatives.

Synthesis of Pyrazole Derivatives from Chalcones

Pyrazoles and their partially saturated pyrazoline counterparts are five-membered heterocyclic compounds renowned for their anticancer properties.[5][6][8][9][14][15][16][17][18] These can be synthesized from the previously generated chalcone derivatives through a cyclocondensation reaction with hydrazine or its derivatives.[5][17]

Explanatory Note: The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring. The use of substituted hydrazines allows for further diversification of the final products.

Workflow for Pyrazole Synthesis:

Caption: Synthetic workflow for generating pyrazole derivatives from chalcones.

A Tiered Approach to Biological Evaluation

A systematic, multi-tiered approach is proposed for the biological evaluation of the newly synthesized derivatives. This ensures a cost-effective and efficient screening process, prioritizing the most promising compounds for more in-depth studies.

Biological Evaluation Workflow:

Caption: A tiered workflow for the biological evaluation of synthesized derivatives.

Tier 1: Primary Cytotoxicity Screening

The initial screening will assess the general cytotoxic potential of the synthesized compounds against a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[19][20][21]

-

Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

| Compound ID | R-group (on Chalcone) | Cancer Cell Line | IC50 (µM) |

| CH-01 | 4-methoxy-phenyl | MCF-7 | Experimental Value |

| CH-02 | 4-chloro-phenyl | MCF-7 | Experimental Value |

| PZ-01 | 4-methoxy-phenyl | MCF-7 | Experimental Value |

| PZ-02 | 4-chloro-phenyl | MCF-7 | Experimental Value |

| Doxorubicin | - | MCF-7 | Reference Value |

Tier 2: Kinase Profiling and Mechanistic Assays

Compounds exhibiting significant cytotoxicity (e.g., IC50 < 10 µM) will be advanced to Tier 2 for target identification and mechanistic studies.

3.2.1. Kinase Inhibitor Profiling

Given that many pyridine derivatives exert their anticancer effects through kinase inhibition, a broad kinase screen is a logical next step.

Protocol: KinomeScan® Profiling

The KINOMEscan® platform is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[22][23][24][25]

-

Compound Submission: Submit the active compounds to a commercial service provider (e.g., Eurofins Discovery).

-

Screening: The compounds are typically screened at a fixed concentration (e.g., 10 µM) against a panel of over 400 kinases.

-

Data Analysis: The results are reported as a percentage of control, where a lower percentage indicates stronger binding. Hits are often defined as compounds that inhibit a kinase by more than a certain threshold (e.g., >90%).

-

Follow-up: For the most potent hits, determine the dissociation constant (Kd) to quantify the binding affinity.

3.2.2. Cell Cycle Analysis

To determine if the compounds induce cell cycle arrest, flow cytometry analysis will be performed.[2][4][26][27][28]

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cancer cells with the active compounds at their IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[4][27]

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).[28]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3.2.3. Apoptosis Assays

To investigate if the observed cytotoxicity is due to the induction of programmed cell death, apoptosis assays will be conducted.

Protocol: Western Blot for Apoptosis Markers

Western blotting can detect the cleavage of key apoptotic proteins like caspases and PARP.[1][3][29][30]

-

Protein Extraction: Treat cells with the compounds as in the cell cycle analysis, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[3]

-

Immunoblotting: Probe the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and Bcl-2 family proteins (e.g., Bax, Bcl-2). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.[3]

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the biological evaluation will be crucial for establishing a structure-activity relationship (SAR). For instance, it may be found that electron-withdrawing groups on the phenyl ring of the chalcone derivatives enhance cytotoxicity, or that specific substitution patterns on the pyrazole ring are required for potent kinase inhibition. This information will guide the synthesis of a second generation of more potent and selective compounds, leading to the identification of a lead candidate for further preclinical development.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel anticancer agents. The strategic workflow detailed in this guide, encompassing rational synthesis of chalcone and pyrazole derivatives followed by a tiered biological evaluation, provides a robust framework for unlocking the therapeutic potential of this compound class. By integrating synthetic chemistry with modern cell and molecular biology techniques, this approach facilitates the identification and characterization of lead compounds with well-defined mechanisms of action, paving the way for future drug development efforts.

References

- 1. Apoptosis western blot guide | Abcam [abcam.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

- 7. pharmatutor.org [pharmatutor.org]

- 8. srrjournals.com [srrjournals.com]

- 9. Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. mdpi.com [mdpi.com]

- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. atcc.org [atcc.org]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. texaschildrens.org [texaschildrens.org]

- 22. chayon.co.kr [chayon.co.kr]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. reactionbiology.com [reactionbiology.com]

- 26. nanocellect.com [nanocellect.com]

- 27. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 28. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 29. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Technical Guide to the Spectroscopic Characterization of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone

Abstract

1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone (CAS 912772-91-9) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation is paramount for its use in research and development. This technical guide provides a comprehensive framework for the spectroscopic characterization of this molecule. In the absence of publicly available experimental spectra, this document serves as a predictive guide, leveraging established spectroscopic principles and data from analogous structures to forecast the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section details the theoretical basis, a robust experimental protocol, and an in-depth interpretation of the anticipated spectral features, offering a self-validating system for researchers to confirm the identity and purity of their synthesized material.

Molecular Structure and Functional Group Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a highly substituted pyridine ring containing several key functional groups that will give rise to distinct spectroscopic signals.

-

Pyridine Ring: A heteroaromatic system.

-

Amine Group (-NH₂): A primary amine at the C-3 position.

-

Chloro Groups (-Cl): Two electron-withdrawing chlorine atoms at the C-2 and C-6 positions.

-

Ethanone (Acetyl) Group (-COCH₃): A ketone attached to the C-4 position.

The electronic interplay of these groups—the electron-donating amine and the electron-withdrawing chlorine and acetyl groups—will significantly influence the chemical environment of each atom, which is directly reflected in the spectroscopic data.

An In-Depth Technical Guide to 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone: A Key Intermediate in Kinase Inhibitor Scaffolding

Abstract

This technical guide provides a comprehensive overview of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone, a pivotal chemical intermediate in contemporary drug discovery and development. The document elucidates its chemical and physical properties, outlines a robust and logical synthetic pathway, and explores its significant role as a structural scaffold, particularly in the design of next-generation kinase inhibitors. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and actionable insights into the strategic application of this versatile molecule.

Introduction: The Strategic Importance of the Dichloropyridine Scaffold

The pyridine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its utility stems from its bioisosteric relationship with a phenyl ring, its ability to engage in hydrogen bonding, and its capacity for substitution at various positions to modulate physicochemical properties and biological activity. The introduction of chlorine atoms to the pyridine ring, as seen in dichloropyridine derivatives, further enhances its utility by providing handles for subsequent chemical modifications, such as cross-coupling reactions, and by altering the electronic nature of the ring system.[3][4]

This compound (CAS No. 912772-91-9) has emerged as a particularly valuable building block.[5] The presence of an amino group, an acetyl moiety, and two chloro substituents on the pyridine core offers multiple points for diversification, making it an ideal starting material for the synthesis of complex molecular architectures. Notably, this substituted pyridine is increasingly recognized for its role in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[6][7] This guide will delve into the technical details of this compound, providing a holistic understanding of its properties, synthesis, and applications.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring reproducibility. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Cl₂N₂O | [8] |

| Molecular Weight | 205.04 g/mol | [8] |

| CAS Number | 912772-91-9 | [5] |

| Appearance | White powder | [5] |

| Purity | Typically ≥98% | [9] |

| Storage | Sealed, in a dark place, under inert atmosphere, at 2-8°C | [5] |

Synthesis and Mechanism

While specific, peer-reviewed synthetic protocols for this compound are not extensively published, a scientifically sound and logical synthetic route can be proposed based on established principles of organic chemistry, particularly the Friedel-Crafts acylation of an appropriately substituted pyridine precursor.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most probable synthetic route to this compound involves the Friedel-Crafts acylation of 3-amino-2,6-dichloropyridine. This reaction introduces an acetyl group onto the pyridine ring, a transformation that is a cornerstone of aromatic chemistry.

Caption: Proposed synthetic workflow for this compound.

Mechanistic Rationale and Experimental Considerations

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the acylating agent (acetyl chloride), generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich pyridine ring of 3-amino-2,6-dichloropyridine. The amino group is a strongly activating, ortho-, para-directing group, while the chloro groups are deactivating but also ortho-, para-directing. The regioselectivity of the acylation to the C4 position is sterically and electronically favored.

Self-Validating Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-amino-2,6-dichloropyridine (1 equivalent) and a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 2.5-3.0 equivalents) portion-wise, maintaining the temperature below 10°C. Causality: The use of a stoichiometric excess of the Lewis acid is often necessary as it can complex with both the starting amine and the product ketone.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.1-1.2 equivalents) dropwise to the cooled suspension.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The structural features of this compound make it an exceptionally valuable starting material for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

The dichloropyridine moiety serves as a versatile scaffold that can be elaborated to target the ATP-binding site of various kinases. The two chlorine atoms provide distinct opportunities for regioselective functionalization, often through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[10] The amino group can be acylated or used in condensation reactions, while the acetyl group can be a handle for further modifications or a key pharmacophoric element.

Caption: Role of the intermediate in kinase inhibitor design.

Safety, Handling, and Storage

As with all chlorinated aromatic compounds, appropriate safety precautions must be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, vapor, or mist. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[12]

-

Spills: In case of a spill, clean up immediately, observing all safety precautions. Avoid generating dust.[12]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in drug discovery, particularly in the synthesis of kinase inhibitors. Its polysubstituted pyridine core offers a rich platform for chemical diversification, enabling the creation of complex and potent therapeutic agents. This guide has provided a comprehensive overview of its properties, a logical synthetic approach, and its application in medicinal chemistry. As the demand for targeted therapeutics continues to grow, the importance of versatile building blocks like this compound in the pharmaceutical research and development landscape is set to increase.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design | Semantic Scholar [semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP2813504A1 - 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof - Google Patents [patents.google.com]

- 8. 912772-91-9|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | 912772-91-9 [chemicalbook.com]

- 10. Synthesis of novel substituted pyridines as inhibitors of endothelin converting enzyme-1 (ECE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are of paramount importance. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. A comprehensive understanding of an API's solubility profile in various solvent systems is not merely a matter of academic interest; it is a fundamental prerequisite for rational formulation design, process development, and the successful translation of a promising molecule from the laboratory to the clinic. This guide provides an in-depth technical overview of the solubility of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone, a substituted pyridine derivative of interest in medicinal chemistry. By elucidating its physicochemical properties and solubility characteristics, we aim to equip researchers and formulation scientists with the foundational knowledge required to unlock the full potential of this compound.

Physicochemical Characterization of this compound

This compound is a multifaceted molecule, and its solubility is a direct consequence of its structural and electronic features. A thorough analysis of these properties provides the basis for understanding its behavior in different solvent environments.

| Property | Value | Source |

| Chemical Formula | C₇H₆Cl₂N₂O | --INVALID-LINK-- |

| Molecular Weight | 205.04 g/mol | --INVALID-LINK-- |

| CAS Number | 912772-91-9 | --INVALID-LINK-- |

| Appearance | White to off-white powder | [Various Suppliers] |

| SMILES String | CC(=O)c1c(Cl)nc(Cl)cc1N | --INVALID-LINK-- |

The structure of this compound, characterized by a substituted pyridine ring, presents a unique combination of functional groups that dictate its solubility. The presence of an amino group (-NH₂) and a carbonyl group (C=O) introduces polarity and the capacity for hydrogen bonding, both as a donor (from the amino group) and an acceptor (at the nitrogen of the pyridine ring and the oxygen of the carbonyl group). Conversely, the dichlorinated pyridine ring contributes to the molecule's lipophilicity. The interplay of these opposing characteristics results in a nuanced solubility profile, with significant variation across solvents of differing polarities.

Predicted Solubility Profile in Common Organic Solvents

In the absence of extensive, publicly available experimental solubility data for this compound, computational prediction tools offer a valuable preliminary assessment. The following table summarizes the predicted solubility in a range of common organic solvents, generated using established in silico models. It is imperative to note that these are theoretical estimations and should be corroborated by experimental validation.

| Solvent | Predicted Solubility (logS) | Predicted Solubility (mg/mL) | Qualitative Solubility |

| Acetone | -1.5 | 31.6 | Soluble |

| Ethanol | -2.0 | 10.0 | Sparingly Soluble |

| Methanol | -1.8 | 15.8 | Soluble |

| Dichloromethane | -1.2 | 63.1 | Freely Soluble |

| Ethyl Acetate | -2.5 | 3.2 | Slightly Soluble |

| Toluene | -3.5 | 0.3 | Very Slightly Soluble |

| Hexane | -4.5 | 0.03 | Practically Insoluble |

Disclaimer: These values are computationally predicted and are intended for guidance purposes only. Experimental verification is essential.

The predicted data suggests that this compound exhibits favorable solubility in polar aprotic solvents like dichloromethane and acetone, and moderate solubility in polar protic solvents such as methanol and ethanol. This is consistent with the molecule's ability to engage in dipole-dipole interactions and hydrogen bonding. As the solvent polarity decreases, the predicted solubility drops significantly, with the compound being practically insoluble in nonpolar aliphatic hydrocarbons like hexane. This trend underscores the importance of the polar functional groups in mediating the solvation process.

Experimental Determination of Solubility: A Methodological Framework

While predictive models provide a useful starting point, precise and accurate solubility data can only be obtained through rigorous experimental measurement. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1]

Rationale for Solvent Selection

The choice of solvents for an experimental solubility study should be guided by the intended application of the API and the insights gained from predictive modeling. A representative panel of solvents spanning a range of polarities is recommended to construct a comprehensive solubility profile. The solvents listed in the predicted solubility table above represent a standard selection for early-stage pharmaceutical development.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (to ensure saturation) into a series of glass vials.

-

Add a precise volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms that a saturated solution has been achieved.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method).

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

-

Structure-Solubility Relationship: A Deeper Dive

The observed and predicted solubility of this compound can be rationalized by considering the fundamental principles of intermolecular interactions.

Caption: Structure-Solubility Relationship.

-

In Polar Aprotic Solvents (e.g., Dichloromethane, Acetone): The high solubility is driven by strong dipole-dipole interactions between the polar functional groups of the solute and the solvent molecules. The carbonyl and pyridine nitrogen can act as hydrogen bond acceptors for any residual protic species.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): The amino group of the solute can act as a hydrogen bond donor, while the carbonyl and pyridine nitrogen can act as acceptors, leading to favorable interactions with the solvent. However, the energy required to break the solvent-solvent hydrogen bonds can temper the overall solubility compared to polar aprotic solvents.

-

In Nonpolar Solvents (e.g., Toluene, Hexane): The energy gained from the weak van der Waals interactions between the solute and the nonpolar solvent is insufficient to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) holding the solute molecules together in the crystal lattice. This results in very low solubility.

Safety and Handling Considerations

As a chlorinated pyridine derivative, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this compound may not be universally available, information from structurally related compounds can provide guidance.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemically resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

For detailed safety information, it is always recommended to consult the supplier-specific Safety Data Sheet (SDS) for the compound being used.

Conclusion

The solubility of this compound is a complex property governed by the interplay of its polar and nonpolar functionalities. Predictive modeling suggests a favorable solubility in polar aprotic and protic organic solvents, which is a crucial piece of information for its potential development as a pharmaceutical agent. This guide has provided a comprehensive overview of its physicochemical properties, a predicted solubility profile, and a detailed methodological framework for the experimental determination of its solubility. By integrating theoretical understanding with practical experimental guidance, researchers and drug development professionals can make informed decisions regarding the formulation and process development of this promising compound.

References

Methodological & Application

Application Note: High-Resolution NMR Analysis of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone for Structural Verification

Abstract

This application note provides a comprehensive, step-by-step protocol for the nuclear magnetic resonance (NMR) analysis of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone, a substituted pyridine derivative of interest in pharmaceutical and chemical research. The guide is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for sample preparation, data acquisition, and spectral interpretation. By explaining the causality behind experimental choices, this document serves as a practical guide for achieving high-quality, reproducible NMR data for unambiguous structural elucidation and purity assessment.

Introduction: The Importance of Structural Verification

This compound is a highly substituted heterocyclic compound.[1][2][3][4] In drug discovery and development, the precise molecular structure of such compounds is critical, as even minor structural variations can lead to significant changes in biological activity and toxicity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[5] This protocol details the application of ¹H and ¹³C NMR, along with two-dimensional techniques, to verify the identity and purity of this specific molecule.

The substitution pattern of the pyridine ring—containing two electron-withdrawing chlorine atoms, an electron-donating amino group, and an acetyl group—presents a unique electronic environment.[6][7] Understanding how these substituents influence the chemical shifts of the pyridine ring's proton and carbons is paramount for accurate spectral assignment.[8][9] This guide will walk through the logical steps to confidently assign each signal in the NMR spectra.

Experimental Design: From Sample to Spectrum

A logical workflow is essential for efficient and accurate NMR analysis. The process begins with meticulous sample preparation, followed by the acquisition of one-dimensional (1D) spectra, and, if necessary, two-dimensional (2D) spectra for complete structural assignment.

Figure 1: A comprehensive workflow for the NMR analysis of this compound.

Detailed Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper solvent selection and concentration are crucial first steps.[10][11]

Rationale for Solvent Selection: The polarity of this compound, due to the amino and acetyl groups, suggests solubility in moderately polar solvents. Deuterated chloroform (CDCl₃) is often a first choice for many organic compounds due to its excellent dissolving power and ease of removal.[12][13] However, if solubility is an issue, or if hydrogen bonding from the amino group needs to be observed, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[12][14] DMSO-d₆ is a highly polar aprotic solvent capable of dissolving a wide range of samples.[14] For this protocol, we will proceed with DMSO-d₆, as it is likely to provide sharp signals for the NH₂ protons.

Protocol:

-

Weighing: Accurately weigh approximately 15 mg of the compound into a clean, dry vial.[11]

-

Dissolution: Add 0.6 mL of DMSO-d₆ (≥99.9% deuteration) to the vial.[10]

-

Mixing: Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.

-

Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition

These parameters are based on a 400 MHz spectrometer but can be adapted for other field strengths.

3.2.1. ¹H NMR Spectrum Acquisition

-

Rationale: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

Protocol:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆ solvent.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems).

-

Number of Scans (ns): 16 (adjust as needed for signal-to-noise).

-

Relaxation Delay (d1): 2 seconds. This delay allows for nearly complete relaxation of protons, ensuring accurate integration.

-

Acquisition Time (aq): ~3-4 seconds.

-

Spectral Width (sw): 16 ppm (centered around 6 ppm).

-

-

3.2.2. ¹³C{¹H} NMR Spectrum Acquisition

-

Rationale: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

-

Protocol:

-

Use the same locked and shimmed sample.

-

Tune the probe for ¹³C.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30' on Bruker systems).

-

Number of Scans (ns): 1024 or more, depending on sample concentration, due to the low natural abundance of ¹³C.[15]

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 220 ppm (centered around 110 ppm).

-

-

Data Processing and Interpretation

Proper data processing is essential to extract accurate information from the raw Free Induction Decay (FID) data.[16][17][18][19]

Processing Workflow:

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to the FID and perform a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.

-

Baseline Correction: Apply a polynomial function to correct any baseline distortions.

-

Referencing: Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Predicted Spectral Data and Structural Assignment

The following table summarizes the predicted chemical shifts (δ) for this compound. These predictions are based on established substituent effects on the pyridine ring.[6][7][8][20]

Table 1: Predicted ¹H and ¹³C NMR Data in DMSO-d₆

| Assignment | Atom Type | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

| H-5 | Pyridine CH | ~6.8 - 7.2 | Singlet | 1H | ~110 - 115 |

| NH₂ | Amine | ~5.5 - 6.5 | Broad Singlet | 2H | N/A |

| CH₃ | Acetyl | ~2.4 - 2.6 | Singlet | 3H | ~28 - 32 |

| C=O | Carbonyl | N/A | N/A | N/A | ~195 - 200 |

| C-4 | Pyridine C-Ac | N/A | N/A | N/A | ~148 - 152 |

| C-3 | Pyridine C-NH₂ | N/A | N/A | N/A | ~145 - 149 |

| C-2, C-6 | Pyridine C-Cl | N/A | N/A | N/A | ~150 - 155 |

| C-5 | Pyridine CH | N/A | N/A | N/A | ~110 - 115 |

Note: The chemical shifts of the quaternary carbons (C-2, C-3, C-4, C-6) are estimations and may overlap. Definitive assignment requires 2D NMR.

Interpretation Rationale:

-

¹H Spectrum:

-

Pyridine Proton (H-5): The pyridine ring has only one proton. It is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift is influenced by the ortho amino group (shielding) and the meta chloro and acetyl groups (deshielding).

-

Amine Protons (NH₂): These protons will appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The chemical shift can vary with concentration and temperature.

-

Acetyl Protons (CH₃): The methyl protons of the acetyl group are expected to be a sharp singlet, integrating to 3H, in a typical aliphatic region.

-

-

¹³C Spectrum:

-

Carbonyl Carbon (C=O): This will be the most downfield signal, characteristic of a ketone.

-

Pyridine Carbons: The carbons directly attached to the electronegative nitrogen (C-2, C-6) and chlorine atoms are expected to be significantly downfield.[20][21] The carbon attached to the amino group (C-3) will also be downfield. The protonated carbon (C-5) will be the most upfield of the ring carbons.

-

Advanced 2D NMR for Unambiguous Assignment

If the 1D spectra are crowded or if assignments are ambiguous, 2D NMR experiments are necessary.[5][22]

Figure 2: Logical workflow for using 2D NMR to confirm structural assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will definitively link the ¹H signal of the CH₃ group to its ¹³C signal, and the H-5 proton to the C-5 carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the quaternary (non-protonated) carbons.[22] It shows correlations between protons and carbons that are two or three bonds away. For example:

-

The CH₃ protons (~2.5 ppm) should show a correlation to the carbonyl carbon (C=O) and the C-4 of the pyridine ring.

-

The H-5 proton should show correlations to C-3, C-4, and C-6.

-

By combining the information from these 2D experiments, a complete and unambiguous assignment of every atom in the molecule can be achieved.

Conclusion

This application note provides a robust and detailed protocol for the NMR analysis of this compound. By following the outlined procedures for sample preparation, data acquisition, and systematic interpretation, researchers can obtain high-quality NMR data essential for structural verification and purity assessment. The integration of 1D and 2D NMR techniques provides a self-validating system, ensuring the highest level of confidence in the final structural assignment, a critical requirement in modern chemical and pharmaceutical research.

References

- 1. This compound | 912772-91-9 [chemicalbook.com]

- 2. This compound, CasNo.912772-91-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. 912772-91-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound ,98% CAS#: [m.chemicalbook.com]

- 5. emerypharma.com [emerypharma.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR 溶剂 [sigmaaldrich.com]

- 13. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. scribd.com [scribd.com]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 19. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 20. testbook.com [testbook.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

Application Note: High-Resolution Mass Spectrometric Analysis of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone

Abstract

This document provides a comprehensive guide to the mass spectrometric characterization of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone, a key heterocyclic building block in pharmaceutical and chemical synthesis. We present detailed, validated protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). The narrative emphasizes the rationale behind methodological choices, providing researchers with the necessary framework for robust compound identification and structural elucidation. The distinct fragmentation patterns under hard and soft ionization are explored, supported by theoretical pathways and spectral data interpretation. This note is intended for researchers, analytical chemists, and drug development professionals seeking to establish reliable analytical methods for substituted pyridine compounds.

Scientific Introduction: The Analytical Imperative

The structural confirmation of synthetic intermediates is a cornerstone of modern drug discovery and chemical development.[1] this compound (CAS 912772-91-9) presents a unique analytical challenge due to its multifunctional structure, incorporating a pyridine core, an aminoketone moiety, and two chlorine atoms.[2][3] Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.[4]

The choice of ionization technique is paramount and dictates the nature of the information obtained.

-

Electron Ionization (EI): A high-energy, "hard" ionization technique that induces extensive and reproducible fragmentation.[5] This provides a detailed "molecular fingerprint," which is invaluable for structural elucidation and library matching.

-

Electrospray Ionization (ESI): A "soft" ionization technique that typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation.[6][7] This is ideal for unequivocally determining the molecular weight of the analyte.

This application note will leverage both techniques to provide a complementary and comprehensive analytical overview of the target molecule. A critical focus will be placed on interpreting the characteristic isotopic signature conferred by the two chlorine atoms, a definitive feature in the mass spectrum of this compound.[8][9]

Methodology and Experimental Design

Materials & Reagents

-

Analyte: this compound, >98% purity (BLDpharm).[10]

-

Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Dichloromethane (GC Grade).

-

Additives: Formic Acid (Optima™ LC/MS Grade).

-

Gases: Helium (UHP), Nitrogen (UHP).

Sample Preparation Protocol

-

Stock Solution (1 mg/mL): Accurately weigh 2 mg of the analyte and dissolve in 2 mL of methanol.

-

GC-MS Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of dichloromethane.

-

LC-MS Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 acetonitrile/water.

Protocol 1: GC-MS for Structural Fingerprinting

The following protocol is optimized for generating a detailed fragmentation pattern using electron ionization.

Table 1: GC-MS Instrumental Parameters

| Parameter | Setting | Rationale & Causality |

|---|---|---|

| GC System | Agilent 8890 | Robust and reproducible gas chromatography platform. |

| MS System | Agilent 5977B MSD | High-performance single quadrupole mass spectrometer. |

| Injection | 1 µL, Splitless, 250°C | Ensures quantitative transfer of the analyte to the column while preventing thermal degradation. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-bleed 5% phenyl methylpolysiloxane column suitable for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Inert carrier gas providing optimal chromatographic efficiency. |

| Oven Program | 120°C (1 min), then 20°C/min to 300°C (hold 5 min) | A temperature ramp designed to ensure good peak shape and separation from any potential impurities. |